molecular formula C19H24N2O3S B300185 N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea

N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea

Cat. No. B300185
M. Wt: 360.5 g/mol
InChI Key: XXBWHBNUTXEQLY-UHFFFAOYSA-N
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Description

N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to have both biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the activity of certain enzymes, as mentioned above. In terms of physiological effects, it has been shown to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea in lab experiments is its potential use in drug development. It has been shown to have activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its toxicity. It has been shown to have toxic effects on normal cells, which could limit its use in drug development.

Future Directions

There are several future directions for the study of N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to explore its potential use in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea involves the reaction of 4-(butylsulfanyl)aniline with 3,4-dimethoxyphenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.

Scientific Research Applications

N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been studied for its potential use in drug development. It has been shown to have activity against cancer cells, particularly in breast and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

1-(4-butylsulfanylphenyl)-3-(3,4-dimethoxyphenyl)urea

InChI

InChI=1S/C19H24N2O3S/c1-4-5-12-25-16-9-6-14(7-10-16)20-19(22)21-15-8-11-17(23-2)18(13-15)24-3/h6-11,13H,4-5,12H2,1-3H3,(H2,20,21,22)

InChI Key

XXBWHBNUTXEQLY-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCSC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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